3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid
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Overview
Description
3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the hydrazine derivative, followed by the introduction of the pyridine moiety and the butanoic acid backbone. Common reagents used in these reactions include hydrazine, pyridine derivatives, and various carboxylic acids. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. Industrial synthesis might also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the hydrazine or pyridine moieties, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biochemical pathways by binding to these targets, leading to changes in cellular functions or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid
- 4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(pyridin-4-ylmethylamino)butanoic acid
- 4-(2,2-Diphenylhydrazinyl)-4-oxo-2-(quinolin-3-ylmethylamino)butanoic acid
Uniqueness
What sets 3-(N',N'-diphenylhydrazinecarbonyl)-2-{[(pyridin-3-yl)methyl]amino}propanoic acid apart from similar compounds is its specific structural configuration, which may confer unique chemical reactivity and biological activity. This uniqueness can be attributed to the position of the pyridine moiety and the specific arrangement of functional groups.
Properties
IUPAC Name |
4-(2,2-diphenylhydrazinyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-21(14-20(22(28)29)24-16-17-8-7-13-23-15-17)25-26(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-13,15,20,24H,14,16H2,(H,25,27)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXADVLOWGUGAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)CC(C(=O)O)NCC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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